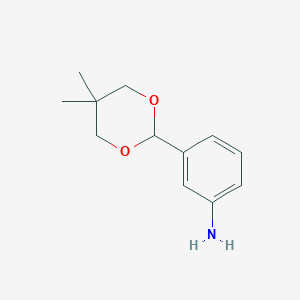

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWSGQYPCLNFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653391 | |

| Record name | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-12-1 | |

| Record name | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline: A Versatile Chemical Intermediate

This guide provides a comprehensive technical overview of 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline, a valuable chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its chemical properties, a robust synthesis protocol, characterization data, and its potential applications as a versatile building block.

Core Concepts: Structure and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a meta-substituted aniline ring and a cyclic acetal, specifically a dioxane. The dioxane moiety serves as a protecting group for a benzaldehyde functionality, allowing for selective reactions at the aniline's amino group.

Molecular Structure and Key Features

The structure consists of a central benzene ring substituted with an amino group at position 1 and a 5,5-dimethyl-1,3-dioxan-2-yl group at position 3. This arrangement offers several strategic advantages in multi-step synthesis:

-

Orthogonal Reactivity: The nucleophilic amino group can undergo a wide range of transformations (e.g., acylation, alkylation, diazotization) while the acetal remains stable under many conditions.

-

Latent Aldehyde: The dioxane group is a stable cyclic acetal that can be hydrolyzed under acidic conditions to reveal a benzaldehyde functional group. This "masked" aldehyde allows for late-stage introduction of this versatile functional group into a synthetic scheme.

-

Steric Influence: The bulky 5,5-dimethyl substitution on the dioxane ring can influence the conformational properties of the molecule and may offer steric hindrance in certain reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 51226-12-1 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1(COC(OC1)C2=CC(=CC=C2)N)C | [3] |

| InChI Key | MFWSGQYPCLNFFC-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [4] |

Synthesis and Purification: A Detailed Protocol

The most direct and efficient synthesis of this compound involves the acid-catalyzed acetalization of 3-aminobenzaldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Synthetic Workflow

The overall synthetic transformation is depicted below.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

3-Aminobenzaldehyde

-

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-aminobenzaldehyde (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate stirring and to fill the Dean-Stark trap.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which indicates the completion of the reaction. This typically takes 2-4 hours.

-

Reaction Quench: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH catalyst.

-

Workup: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~5.3 | s | 1H | O-CH-O (acetal proton) |

| ~3.8 | s (broad) | 2H | -NH₂ |

| ~3.7 | d | 2H | -O-CH₂ (axial) |

| ~3.6 | d | 2H | -O-CH₂ (equatorial) |

| ~1.0 | s | 6H | -C(CH₃)₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | C-NH₂ |

| ~138 | Ar-C (ipso to dioxane) |

| ~129 | Ar-CH |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~115 | Ar-CH |

| ~102 | O-CH-O (acetal carbon) |

| ~77 | -O-CH₂ |

| ~30 | -C(CH₃)₂ |

| ~22 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (doublet for primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| 1620-1580 | N-H bending and C=C stretching |

| 1200-1000 | C-O stretching (strong, characteristic of acetal) |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 207.13

-

Key Fragmentation Patterns: Loss of the aniline group, fragmentation of the dioxane ring.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity as a bifunctional building block. The aniline moiety provides a reactive handle for a variety of transformations, while the dioxane serves as a robust protecting group for the aldehyde.

Reactions of the Aniline Moiety

The amino group can be readily transformed into a variety of other functional groups, making this compound a valuable precursor for the synthesis of complex molecules.

Sources

physical properties of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

An In-Depth Technical Guide to the Physical Properties of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which successful research is built. This compound, a unique molecule featuring a protected benzaldehyde moiety on an aniline scaffold, represents a versatile building block for the synthesis of complex pharmaceutical intermediates and functional materials. The acetal group of the dioxane ring serves as a stable protecting group for a formyl functional group, which can be deprotected under acidic conditions, allowing for sequential chemical transformations. This guide provides a comprehensive overview of the essential physical properties of this compound, focusing not just on known values but on the authoritative experimental methodologies required for their determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of this compound's physical nature to effectively integrate it into their development pipelines.

Core Physicochemical Identifiers

A precise understanding of a compound's fundamental identifiers is the first step in any research endeavor. These data points are critical for accurate documentation, regulatory submission, and unambiguous communication within the scientific community. The core identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51226-12-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |

| Molecular Weight | 207.27 g/mol | [3][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1(C)COC(C2=CC=CC(N)=C2)OC1 | [1] |

| InChI Key | MFWSGQYPCLNFFC-UHFFFAOYSA-N | [1] |

| Exact Mass | 207.125928785 Da | [3] |

| Purity (Typical) | ≥95.0% | [1] |

Crystalline and Thermal Properties: Melting Point Determination

The melting point is a fundamental thermal property that provides critical insights into the purity and crystalline nature of a solid compound. For a pure crystalline solid, the melting point is typically a sharp, well-defined range (often less than 1°C), whereas impurities tend to depress and broaden this range. This parameter is vital for quality control, guiding purification processes, and informing the selection of conditions for solid-state formulation and handling.

Authoritative Protocol: Capillary Melting Point Determination

The capillary method remains the gold standard for accurate melting point determination in most research and quality control laboratories due to its simplicity, small sample requirement, and reproducibility.

Causality Behind Experimental Choices:

-

Dry, Pulverized Sample: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point.[5] Pulverizing the solid into a fine powder ensures uniform heat transfer throughout the sample.

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial.[5] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an inaccurately high and broad melting range.

-

Packing Height: A sample height of 2-3 mm is optimal.[5] A larger sample mass requires more energy for melting, which can artificially broaden the observed melting range.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Pulverize the solid into a fine powder using a spatula.

-

Capillary Loading: Jab the open end of a capillary melting point tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube through a long glass tube or pipe to tightly pack the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/min) to find a preliminary value.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample. Heat rapidly until the temperature is about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[5]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range.

Expected Outcome: While specific experimental data for this compound is not readily available in public literature, its structure as a substituted aniline suggests it is a solid at room temperature. A pure sample is expected to exhibit a sharp melting point range. For comparison, the related compound 3-(1,3-dioxan-2-yl)aniline is reported as a solid with a melting point of 75°C.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: A Key Determinant for Bioavailability

Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both chemical reactions and biological systems. In drug development, aqueous solubility is a primary determinant of bioavailability for orally administered drugs, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.[6][7]

Authoritative Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the benchmark for determining thermodynamic or equilibrium solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the most accurate and relevant solubility value for biopharmaceutical classification.[8]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that equilibrium is established between the dissolved and undissolved states, which is the definition of a saturated solution.

-

Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to ensure that the system has reached true thermodynamic equilibrium.[6]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 37 ± 1 °C for physiological relevance) is essential for reproducibility.[9]

-

pH Control: For ionizable compounds like anilines, solubility can be highly pH-dependent. Using buffers of known pH is critical to obtaining meaningful and reproducible data.[9]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and any desired organic solvents (e.g., DMSO, ethanol).[9][10]

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure solid material remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF).[10]

-

Quantification: Dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.[7][10]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Expected Outcome: The molecular structure of this compound contains both a polar aniline group, which can engage in hydrogen bonding, and a non-polar, sterically bulky dimethyl-dioxane moiety. This amphiphilic character suggests it will have limited solubility in aqueous media and higher solubility in organic solvents like DMSO, methanol, or ethyl acetate. The basic aniline group (predicted pKa of a similar structure is ~4.4) implies that its aqueous solubility will be higher at acidic pH due to the formation of the more soluble protonated ammonium salt.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound. A combination of NMR, FT-IR, and Mass Spectrometry provides an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework.

Authoritative Protocol: Sample Preparation for NMR Analysis A high-quality spectrum is critically dependent on proper sample preparation.[11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended.[12][13]

-

Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Molecular Structure and Predicted Spectral Data: While experimental spectra are not publicly available, the chemical shifts can be reliably predicted based on the electronic environment of each nucleus.

Diagram: Structure of this compound

Caption: Labeled structure for NMR discussion.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic-H | 6.6 - 7.2 | 113 - 118, 129, 147 | Typical range for substituted aniline ring protons. The C-N carbon is deshielded (~147 ppm), while others are upfield.[15] |

| NH₂ | ~3.6 (broad s) | N/A | Broad signal due to quadrupolar relaxation and exchange; typical for primary anilines.[15] |

| Acetal-H (Hₐ) | ~5.4 (s, 1H) | ~101 | Acetal proton is deshielded by two adjacent oxygen atoms. |

| Methylene-H (Hₑ) | ~3.7 (d, 2H) | ~77 | Methylene protons adjacent to oxygen in a dioxane ring. |

| Methylene-H (Hₐ) | ~3.6 (d, 2H) | ~77 | Diastereotopic methylene protons due to the chair conformation of the dioxane ring. |

| C(CH₃)₂ | N/A | ~30 | Quaternary carbon of the neopentyl glycol fragment. |

| CH₃ | ~1.2 (s, 3H) | ~22 | Axial and equatorial methyl groups may have slightly different shifts. |

| CH₃ | ~0.8 (s, 3H) | ~22 | Based on typical values for 5,5-dimethyl-1,3-dioxane systems. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Authoritative Protocol: KBr Pellet Method For solid samples, the KBr pellet method is a standard transmission technique that minimizes interference from solvents.

-

Preparation: Gently grind 1-2 mg of the sample with 200-250 mg of dry, spectroscopy-grade KBr powder in an agate mortar.[16][17] The KBr must be thoroughly dried to avoid a broad water absorption band around 3400 cm⁻¹.

-

Die Loading: Transfer the fine powder mixture into a pellet die.

-

Pressing: Place the die under a hydraulic press and apply 8,000–10,000 psi of pressure for 1-2 minutes.[16][18] The pressure causes the KBr to flow and encapsulate the sample in a thin, transparent disc.

-

Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| N-H (Aniline) | 3350 - 3450 | Symmetric & Asymmetric Stretch | Primary aromatic amines show two distinct sharp peaks in this region.[19] |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Characteristic of C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850 - 2960 | Stretch | From the methyl and methylene groups on the dioxane ring. |

| C=C (Aromatic) | 1580 - 1620 | Ring Stretch | Strong absorptions characteristic of the aromatic ring. |

| N-H (Aniline) | 1500 - 1600 | Scissoring (Bend) | Bending vibration of the primary amine. |

| C-O (Acetal) | 1050 - 1150 | Stretch | Strong, characteristic C-O-C stretching from the dioxane ring system. |

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision. This technique provides definitive confirmation of the molecular formula.

Authoritative Protocol: Electrospray Ionization (ESI-MS) ESI is a soft ionization technique ideal for polar molecules like anilines, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. Adding 0.1% formic acid can aid in the protonation process for positive ion mode.[12]

-

Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

Expected Result: The molecular weight of C₁₂H₁₇NO₂ is 207.27 Da. In positive ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺.

-

Expected m/z: 208.1332 (for [C₁₂H₁₈NO₂]⁺)

Conclusion

While publicly available experimental data for this compound is limited, this guide establishes the authoritative framework for its complete physical characterization. By employing the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can generate the robust and reliable data necessary for any application, from synthetic chemistry to drug development. The structural features of this compound—a protected aldehyde and a reactive aniline—make it a valuable synthetic intermediate. A thorough understanding of its physical properties, as outlined herein, is the essential first step toward unlocking its full potential in the laboratory.

References

-

Kintek Press. What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Available at: [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. (2025). Available at: [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Available at: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

University of Cambridge. NMR Sample Preparation. Available at: [Link]

-

University of Ottawa. How to make an NMR sample. Available at: [Link]

-

University of Alberta. NMR Sample Preparation. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of the West Indies. Melting point determination. Available at: [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available at: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]

-

北京欣恒研科技有限公司. This compound - CAS:51226-12-1. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound(SALTDATA: FREE) | 51226-12-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:51226-12-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 11. organomation.com [organomation.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 15. rsc.org [rsc.org]

- 16. kinteksolution.com [kinteksolution.com]

- 17. shimadzu.com [shimadzu.com]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. researchgate.net [researchgate.net]

A Strategic Synthon: In-Depth Technical Guide to 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

Abstract

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline, bearing the CAS Number 51226-12-1, is a specialized aromatic amine of significant interest to the medicinal chemistry and drug development communities.[1][2][3] Its structure uniquely combines a nucleophilic aniline core with a robust, sterically hindered acetal protecting group. This guide provides an in-depth analysis of this compound, elucidating its strategic value as a protected form of 3-aminobenzaldehyde. We will detail its physicochemical properties, logical synthesis, and deprotection protocols, and explore its application in constructing complex molecular architectures, thereby offering researchers and process chemists a comprehensive technical resource.

Introduction: The Strategic Value of a Protected Aldehyde

In multi-step organic synthesis, particularly within drug discovery campaigns, the judicious use of protecting groups is paramount. The target molecule, this compound, is a quintessential example of this strategy. It serves as a stable and reliable surrogate for the otherwise reactive 3-aminobenzaldehyde.[4][5][6]

The aniline functional group is a cornerstone of pharmaceutical chemistry, frequently used as a synthetic handle for building diverse molecular scaffolds.[7] However, the simultaneous presence of a reactive aldehyde group, as in 3-aminobenzaldehyde, presents significant synthetic challenges. The aldehyde can undergo self-condensation, oxidation, or unwanted reactions with nucleophiles intended for the amine.

By masking the aldehyde as a 5,5-dimethyl-1,3-dioxane (a neopentyl glycol acetal), this compound allows chemists to perform a wide array of transformations on the aniline nitrogen without interference. The gem-dimethyl substitution on the dioxane ring enhances its stability compared to simpler acetals, providing a robust protecting group that withstands a variety of reaction conditions.[8][9]

Physicochemical & Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is critical for its effective use. The data presented below are compiled from various suppliers and computational models for this compound.

| Property | Value | Source |

| CAS Number | 51226-12-1 | [1][2][3][10] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2][3] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | Light brown solid/powder | [6] (Analog) |

| Topological Polar Surface Area | 44.5 Ų | [2] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Note: Experimental data for this specific compound is not widely published. Properties of the parent compound, 3-aminobenzaldehyde, and general knowledge of anilines and dioxanes inform these expected characteristics.

Expected Spectroscopic Signatures:

-

¹H NMR: Resonances corresponding to aromatic protons (typically 6.5-7.5 ppm), a singlet for the acetal proton (CH), signals for the dioxane ring's methylene protons, and singlets for the gem-dimethyl groups. The amine (NH₂) protons will appear as a broad singlet.

-

¹³C NMR: Aromatic carbon signals (110-150 ppm), an acetal carbon signal (~100 ppm), and aliphatic signals for the dioxane ring carbons.

-

IR Spectroscopy: Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H aromatic and aliphatic stretches, and strong C-O stretches for the acetal group (~1000-1200 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak [M]⁺ corresponding to the exact mass of 207.126 g/mol .[2]

Synthesis and Purification: A Two-Step Logic

The most logical and efficient synthesis of the title compound involves a two-step sequence starting from 3-nitrobenzaldehyde. This approach circumvents the instability of 3-aminobenzaldehyde.

Workflow for Synthesis of this compound

Sources

- 1. This compound(SALTDATA: FREE) | 51226-12-1 [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. echemi.com [echemi.com]

- 4. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. 3-Aminobenzaldehyde | 1709-44-0 [amp.chemicalbook.com]

- 7. news.umich.edu [news.umich.edu]

- 8. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring an aniline moiety linked to a sterically hindered dioxane ring, provides a unique scaffold for the development of novel therapeutic agents and functional materials. At the heart of its utility lies a precise molecular architecture, which dictates its reactivity, physicochemical properties, and potential applications. This guide provides a comprehensive overview of this compound, with a primary focus on its molecular weight and the intricate experimental details of its synthesis and characterization.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The key to this is the precise determination of its molecular weight, which underpins stoichiometric calculations in synthesis and is a primary identifier in analytical procedures.

| Property | Value | Source |

| Molecular Weight | 207.27 g/mol | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| CAS Number | 51226-12-1 | [1][3] |

| IUPAC Name | This compound | [2] |

| Exact Mass | 207.125928785 u | [1] |

| Rotatable Bond Count | 1 | [1] |

The molecular weight of 207.27 g/mol is a critical parameter for any experimental work involving this compound, ensuring accuracy in reaction stoichiometry and the preparation of solutions of known concentrations.

Strategic Synthesis: The Chemistry of Acetal Formation

The synthesis of this compound is a prime example of the strategic use of protecting groups in organic chemistry. The core of this synthesis involves the formation of a cyclic acetal from 3-aminobenzaldehyde and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction serves to protect the aldehyde functionality, which is susceptible to oxidation and other unwanted side reactions, particularly when manipulating the aniline moiety.

The mechanism of acetal formation is a classic acid-catalyzed nucleophilic addition-elimination reaction. The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl groups of neopentyl glycol. The reaction proceeds through a hemiacetal intermediate, which is then further protonated and undergoes elimination of water to form a resonance-stabilized carbocation. A second intramolecular nucleophilic attack by the other hydroxyl group of the diol closes the ring to form the stable 1,3-dioxane structure. The use of a diol like neopentyl glycol is advantageous as it leads to the formation of a thermodynamically stable six-membered cyclic acetal.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for acetal formation.

Materials:

-

3-Aminobenzaldehyde

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 3-aminobenzaldehyde (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and reflux.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as a pure compound.

Comprehensive Characterization

The unambiguous identification and confirmation of the purity of the synthesized this compound are paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals for this compound are:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the four protons on the aniline ring.

-

Acetal Proton: A singlet for the proton at the 2-position of the dioxane ring (CH), typically appearing around δ 5.3-5.8 ppm.

-

Dioxane Methylene Protons: Two distinct signals (e.g., doublets or multiplets) for the axial and equatorial methylene protons (CH₂) of the dioxane ring, usually in the range of δ 3.5-4.0 ppm.

-

Amino Protons: A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration.

-

Dimethyl Protons: A sharp singlet in the upfield region (around δ 0.8-1.2 ppm) corresponding to the six equivalent protons of the two methyl groups on the dioxane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data and confirms the carbon framework of the molecule. Expected chemical shifts include:

-

Aromatic Carbons: Several signals in the δ 110-150 ppm region corresponding to the six carbons of the benzene ring.

-

Acetal Carbon: A signal for the carbon at the 2-position of the dioxane ring, typically in the range of δ 95-105 ppm.

-

Dioxane Methylene Carbons: A signal for the two equivalent methylene carbons of the dioxane ring.

-

Quaternary Carbon: A signal for the quaternary carbon of the dimethyl group on the dioxane ring.

-

Methyl Carbons: A signal for the two equivalent methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 207, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fragments from the dioxane ring and the aniline moiety, providing further structural confirmation.

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This technical guide has provided a detailed examination of this compound, centered around its molecular weight of 207.27 g/mol . By delving into the rationale behind its synthesis via acid-catalyzed acetalization and outlining a comprehensive characterization workflow, this document serves as a valuable resource for researchers. The provided experimental insights and expected analytical data are intended to facilitate the successful synthesis and validation of this important chemical entity, thereby enabling its effective use in the advancement of drug discovery and materials science.

References

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. [Link]

-

PubChem. This compound. [Link]

-

NIST. Aniline. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Aniline Appellation and Inherent Risks

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline belongs to the vast family of aniline compounds, which are foundational in the synthesis of dyes, pharmaceuticals, and polymers. The core aniline structure is associated with significant health hazards, including acute toxicity, carcinogenicity, and the induction of methemoglobinemia.[1] The addition of the 3-(5,5-Dimethyl-1,3-dioxan-2-YL) group may alter the physical properties of the molecule, such as volatility and solubility, but the inherent reactivity and toxicity of the aniline moiety should be presumed to remain.

This guide is predicated on the principle of "safety by analogy," a cornerstone of chemical safety for novel or uncharacterized substances. By understanding the risks of aniline, we can proactively implement robust control measures to mitigate potential exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment: A Profile of Aniline's Treachery

The primary hazards of aniline and, by extension, its derivatives, are multi-faceted and demand a comprehensive risk assessment before any handling.

Acute Toxicity: Aniline is toxic if swallowed, inhaled, or absorbed through the skin.[1] Symptoms of acute exposure can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin) due to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2][3]

Carcinogenicity: Aniline is classified as a suspected human carcinogen.[1] Long-term or repeated exposure may increase the risk of bladder cancer.[4]

Skin and Eye Irritation: Direct contact can cause skin irritation and severe eye damage.[1]

Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the liver, kidneys, and spleen.[1]

Table 1: GHS Hazard Classifications for Aniline (Inferred for this compound)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | Toxic if inhaled |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage |

| Skin Sensitization | 1 | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects |

| Carcinogenicity | 2 | Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Very toxic to aquatic life |

Source: Inferred from the Safety Data Sheet for Aniline.[1]

Proactive Defense: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] The fume hood should have a certified face velocity of at least 100 feet per minute. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment: The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Hands | Nitrile or neoprene gloves. Double gloving is recommended. | ASTM F739 | Aniline and its derivatives can be absorbed through the skin. Check glove manufacturer's compatibility data. |

| Eyes | Chemical splash goggles or a full-face shield. | ANSI Z87.1 | Protects against splashes and vapors that can cause severe eye damage. |

| Body | A fully buttoned lab coat made of a chemically resistant material. | Protects skin and personal clothing from contamination. | |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure. | Prevents inhalation of toxic vapors. |

Note: Always inspect PPE for damage before each use and dispose of and replace it as needed.

Standard Operating Procedure: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a research setting.

Preparation and Weighing

-

Designated Area: All handling of the compound must be performed in a designated area within a chemical fume hood.[5]

-

Pre-use Inspection: Before starting, ensure the fume hood is operational and all necessary PPE is available and in good condition.

-

Weighing: If weighing a solid, do so on a tared weigh paper or in a container within the fume hood. For liquids, use a calibrated pipette or syringe.

-

Spill Containment: Work on a chemically resistant tray or absorbent pad to contain any potential spills.

Dissolving and Reactions

-

Solvent Addition: Add solvents slowly to the compound to avoid splashing.

-

Vessel Sealing: Keep all containers tightly sealed when not in use.[4]

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

Post-Handling

-

Decontamination: Decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

-

Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Crisis Management: Emergency Procedures

Prompt and correct action during an emergency is crucial to minimizing harm.

Accidental Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spills

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not use a method that will spread the contaminant.

-

Contain: For small spills, use an inert absorbent material such as vermiculite or sand.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[3]

-

Evacuation: In case of a significant fire, evacuate the area and call emergency services.

Responsible Stewardship: Waste Disposal

All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualizing Safety: Workflow Diagrams

A clear visual representation of safety protocols can enhance understanding and compliance.

Safe Handling Workflow

Caption: Figure 1: Safe Handling Workflow for this compound.

Emergency Response for Accidental Spill

Caption: Figure 2: Emergency Response Decision Tree for Spills.

Conclusion: A Culture of Vigilance

The safe handling of this compound requires a proactive and informed approach. While specific data for this compound is limited, the well-documented hazards of its parent compound, aniline, provide a robust foundation for establishing safe laboratory practices. By adhering to the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely advance their scientific endeavors. A culture of vigilance, where every individual takes responsibility for their safety and the safety of their colleagues, is the ultimate safeguard.

References

-

Scribd. Aniline | PDF | Chemistry | Safety. [Link]

-

Washington State University. Aniline Standard Operating Procedure. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]

-

Bloomtech. What are the health and safety guidelines for Aniline in workplaces?. [Link]

-

PubChem. This compound. [Link]

-

Angene Chemical. Safety Data Sheet: 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethylaniline. [Link]

-

GOV.UK. Aniline - Incident management. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. [Link]

Sources

Spectroscopic Characterization of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: A Technical Guide

Disclaimer: This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline. As of the date of publication, experimental spectral data (NMR, IR, MS) for this specific compound (CAS No. 51226-12-1) is not available in publicly accessible databases. The data and interpretations presented herein are based on established principles of organic spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals for theoretical and predictive purposes.

Introduction: Structure and Functionality

This compound is a bifunctional organic molecule featuring a primary aromatic amine (aniline) and a cyclic acetal (5,5-dimethyl-1,3-dioxane). The aniline moiety provides a nucleophilic center and is a common building block in medicinal chemistry and materials science. The dioxane group, formed from the protection of an aldehyde (in this case, 3-aminobenzaldehyde) with neopentyl glycol, serves as a stable, sterically bulky protecting group. This acetal is generally resistant to basic, nucleophilic, and organometallic reagents but can be readily cleaved under acidic conditions to regenerate the parent aldehyde.

The interplay of these two functional groups makes this compound a valuable intermediate in multi-step organic synthesis. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

DOT Diagram of Molecular Structure

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols (Standard Methodologies)

While specific experimental data is unavailable, this section outlines the authoritative, field-proven methodologies that would be employed to acquire the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. However, due to the primary amine, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the clear observation of exchangeable N-H protons.

-

Sample Preparation: A sample of 5-10 mg of the compound would be dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

The spectrometer (e.g., 400 MHz) is tuned and the magnetic field is shimmed to homogeneity.

-

A standard single-pulse experiment is run with a 90° pulse angle.

-

Typically, 16-32 scans are acquired to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Fourier-Transform Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is the modern standard for solid samples due to its simplicity and reproducibility, eliminating the need for KBr pellet preparation.

-

Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is recorded, typically by co-adding 32 scans in the range of 4000–400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a robust technique for providing detailed fragmentation patterns of relatively volatile and thermally stable organic molecules.

-

Sample Introduction: The sample would be introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. For direct insertion, a small amount of sample is heated under vacuum to promote volatilization into the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and subsequent fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole) and detected.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the dioxane ring system.

| Atom No. | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Field Insights |

| H-N1 | ~5.2 | Broad Singlet | 2H | The -NH₂ protons are exchangeable and their chemical shift is concentration and solvent dependent. In DMSO-d₆, they appear as a broad signal. |

| H-3 | ~7.05 | Triplet (t) | 1H | This proton is coupled to H-2 and H-4, appearing as a triplet. It is in the typical aromatic region. |

| H-1, H-2, H-4 | ~6.6 - 6.8 | Multiplet (m) | 3H | These aromatic protons are influenced by the electron-donating amine and the electron-withdrawing acetal. They will appear as a complex multiplet in the upfield region of the aromatic spectrum. |

| H-7 | ~5.7 | Singlet (s) | 1H | This is the acetal proton. Acetal protons typically resonate between δ 4.5-6.0 ppm. Being attached to an aromatic ring, it is expected to be in the downfield portion of this range.[1] |

| H-8, H-9 | ~3.6 | Singlet (s) | 4H | In a simple 5,5-dimethyl-1,3-dioxane, the four methylene protons are equivalent and appear as a singlet.[2] The chair conformation may induce slight non-equivalence, but a singlet is the most probable observation. |

| H-11, H-12 | ~0.9 | Singlet (s) | 6H | The two methyl groups at the C10 position are equivalent and are shielded, appearing far upfield as a characteristic sharp singlet. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Atom No. | Predicted Shift (δ, ppm) | Rationale and Field Insights |

| C-6 | ~148 | The carbon atom directly attached to the nitrogen (ipso-carbon) is significantly deshielded. |

| C-5 | ~138 | The ipso-carbon to the acetal group. The exact shift is influenced by the acetal's electronic effect. |

| C-3 | ~129 | Corresponds to the C-H carbon para to the acetal group. |

| C-1, C-2, C-4 | ~113 - 118 | These carbons are shielded by the electron-donating effect of the amine group. |

| C-7 | ~100 - 105 | The acetal carbon (C-O-C-O) has a characteristic chemical shift in this region.[1][3] |

| C-8, C-9 | ~77 | These methylene carbons are attached to oxygen and are deshielded. |

| C-10 | ~30 | The quaternary carbon of the neopentyl group. |

| C-11, C-12 | ~22 | The two equivalent methyl carbons appear in the upfield aliphatic region. |

Infrared (IR) Spectroscopy (Predicted, ATR)

The IR spectrum is a powerful tool for identifying key functional groups.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale and Field Insights |

| 3450 & 3360 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Primary amines characteristically show two distinct N-H stretching bands.[4][5] These are typically sharp compared to O-H stretches. |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H | These bands appear just above 3000 cm⁻¹ and confirm the presence of the benzene ring. |

| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H | These signals arise from the methyl and methylene groups of the dioxane ring. |

| 1620 | Strong | N-H Bend (Scissoring) | Primary Amine | This strong absorption is characteristic of the NH₂ scissoring vibration.[5] |

| 1600 & 1475 | Medium | C=C Stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within the benzene ring. |

| 1300 - 1250 | Strong | C-N Stretch | Aromatic Amine | The C-N bond in aromatic amines absorbs strongly in this region.[4][5] |

| 1200 - 1000 | Strong | C-O Stretch | Acetal | Acetal groups exhibit very strong and characteristic C-O stretching bands in the fingerprint region. This complex pattern of bands is a key signature for the dioxane ring. |

Mass Spectrometry (MS) (Predicted, EI, 70 eV)

Electron ionization will likely produce a visible molecular ion peak and a characteristic fragmentation pattern dominated by the stable dioxane moiety.

| Predicted m/z | Proposed Ion | Rationale and Field Insights |

| 207 | [M]⁺˙ | Molecular Ion. The presence of the aromatic ring should stabilize the molecular ion, making it observable. Its odd mass is consistent with the nitrogen rule. |

| 206 | [M-H]⁺ | Loss of a single hydrogen atom, a common fragmentation pathway. |

| 120 | [M - C₅H₁₁O]⁺ | Cleavage of the bond between the aromatic ring and the acetal carbon (C5-C7), with loss of the neopentoxy radical. This would leave the [H₂N-C₆H₄-CH]⁺˙ fragment. |

| 106 | [H₂N-C₆H₄-CH₂]⁺ | A common fragment for benzyl-type compounds, representing the aminotropylium ion or a related stable structure. |

| 87 | [C₅H₁₁O]⁺ | Key Diagnostic Fragment. Alpha-cleavage at the acetal carbon (C7) with charge retention on the dioxane portion is a highly characteristic fragmentation pathway for such acetals.[6] This fragment would be very prominent. |

DOT Diagram of Predicted MS Fragmentation Pathway

Caption: Plausible fragmentation pathway for this compound under Electron Ionization (EI).

Integrated Workflow and Conclusion

The structural elucidation of an unknown compound is a puzzle where each piece of spectroscopic data provides crucial, complementary information. The workflow below illustrates this synergistic process.

DOT Diagram of Spectroscopic Analysis Workflow

Caption: A generalized workflow for structural elucidation using integrated spectroscopic techniques.

References

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Bouchard, C., et al. (1998). Mass Spectrometry of the Acetal Derivatives of Flavor Aldehydes with Propylene Glycol. ACS Symposium Series. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70109, 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]

- Lin, S. T., & Leu, G. J. (1993). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society.

- Friedel, R. A., & Sharkey, A. G., Jr. (1957). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry.

-

Lee, Y.-P., et al. (2020). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74366, Benzaldehyde, 3-amino-. Retrieved from [Link]

-

Vederas, J. C., et al. (1981). Isotope Shifts in 13C-N.M.R. Spectra of 18O-labelled Acetals. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 5,5-Dimethyl-1,3-dioxane | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. wikieducator.org [wikieducator.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. datapdf.com [datapdf.com]

properties of 3-aminobenzaldehyde neopentyl glycol acetal

An In-depth Technical Guide to 3-Aminobenzaldehyde Ethylene Glycol Acetal

A Note to the Reader: Initial research indicates that "3-aminobenzaldehyde neopentyl glycol acetal" is not a well-documented or commercially available compound. Therefore, this guide focuses on a closely related, structurally similar, and well-characterized molecule: 3-Aminobenzaldehyde Ethylene Glycol Acetal . This compound serves as an excellent proxy for understanding the chemical behavior relevant to the original query, offering a robust foundation for researchers, scientists, and drug development professionals.

Introduction: Strategic Use of Acetal Protection

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and fine chemical development, the selective reactivity of functional groups is paramount. 3-Aminobenzaldehyde presents a common challenge: the presence of two reactive moieties, a nucleophilic aromatic amine and an electrophilic aldehyde. Executing a reaction selectively at the amine site (e.g., acylation, alkylation, or coupling reactions) without interference from the highly reactive aldehyde group requires a robust protection strategy.

The formation of a cyclic acetal with ethylene glycol is a classic and highly effective method to temporarily mask the aldehyde's reactivity.[1][2] The resulting compound, 3-aminobenzaldehyde ethylene glycol acetal (also known as 3-(1,3-dioxolan-2-yl)aniline), renders the carbonyl carbon inert to nucleophiles and basic conditions, thereby liberating the amino group for a wide array of chemical transformations.[3] This guide provides a detailed examination of its properties, synthesis, and handling, offering field-proven insights for its effective application.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the bedrock of its safe and effective use in a laboratory setting.

Physical and Chemical Properties

3-Aminobenzaldehyde ethylene glycol acetal is typically a solid or viscous liquid, with its appearance ranging from colorless to pale yellow, contingent on purity.[3] Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6398-87-4 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Form | Solid | |

| Solubility | Soluble in common organic solvents. | [3] |

| SMILES String | Nc1cccc(c1)C2OCCO2 | |

| InChI Key | SPLTWZBWXIJQME-UHFFFAOYSA-N |

Safety and Handling

As a Senior Application Scientist, my primary directive is to ensure that every protocol is grounded in safety. This compound, while crucial, necessitates careful handling.

-

Hazard Classification: It is classified as Acute Toxicity 4 (Oral), warranting a "Warning" signal word under GHS. The primary hazard code is H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[4]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. Its stability is moderate under standard conditions, but protection from moisture and strong acids is crucial to prevent premature deprotection.[3]

Synthesis and Purification: A Validating Protocol

The synthesis of an acetal is a classic equilibrium-driven reaction. The protocol described here is designed to be self-validating by incorporating measures that actively drive the reaction to completion, ensuring a high yield of the desired product.

Synthesis Mechanism and Rationale

The formation of the ethylene glycol acetal from 3-aminobenzaldehyde is an acid-catalyzed nucleophilic addition-elimination reaction.

Causality Behind Experimental Choices:

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA), is used to protonate the aldehyde's carbonyl oxygen.[5] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Solvent and Water Removal: The reaction is reversible, with water as a byproduct. According to Le Châtelier's principle, the removal of water is essential to drive the equilibrium towards the acetal product.[5] Using a solvent like toluene or benzene allows for the azeotropic removal of water via a Dean-Stark apparatus. This continuous removal is the key to achieving high conversion.[2][5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-aminobenzaldehyde ethylene glycol acetal.

Detailed Synthesis Protocol

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-aminobenzaldehyde (1.0 eq), ethylene glycol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.02 eq), and toluene (sufficient to fill the flask and Dean-Stark trap).[2][5]

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete. This typically takes several hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the pTSA catalyst.

-

Extraction: Wash the organic layer with brine, then separate it. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-aminobenzaldehyde ethylene glycol acetal.

Reactivity and Strategic Applications

The primary value of 3-aminobenzaldehyde ethylene glycol acetal lies in its bifunctional nature, where the reactivity of the two functional groups can be orthogonally controlled.

Amine-Centric Reactions

With the aldehyde protected, the amino group is free to undergo its characteristic reactions. This is the core utility of the molecule.

Caption: Synthetic utility showing amine reactions followed by deprotection.

This strategy is invaluable in drug discovery for building complex scaffolds. For example, the amine can be acylated with a pharmacologically active carboxylic acid or coupled with an aryl halide via Buchwald-Hartwig amination to introduce molecular diversity.

Deprotection: Regenerating the Aldehyde

The acetal is stable to basic, organometallic, and reducing reagents but is readily cleaved under acidic conditions.[1][2]

-

Mechanism: The deprotection is the reverse of the formation reaction. An acid catalyst protonates one of the acetal oxygens, which is followed by elimination to form an oxonium ion. Subsequent attack by water and loss of ethylene glycol regenerates the aldehyde.

-

Protocol: The protected compound is dissolved in a solvent mixture, typically acetone or THF and water, and treated with a catalytic amount of acid (e.g., HCl, H₂SO₄, or pTSA). The reaction is usually stirred at room temperature until analysis (e.g., by TLC or GC-MS) shows complete conversion.

Conclusion: An Essential Tool for Synthesis

3-Aminobenzaldehyde ethylene glycol acetal is a quintessential example of how functional group protection enables complex molecular construction. By temporarily silencing the aldehyde, it unlocks the full synthetic potential of the aromatic amine moiety. Its straightforward, high-yielding synthesis and predictable, clean deprotection make it an indispensable intermediate for researchers in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to confidently incorporate this versatile building block into advanced synthetic strategies.

References

-

ScienceLab.com. Ethylene glycol MSDS. [Link]

-

Reddit r/chemistry. What's the most common method for the protection of aldehydes?. [Link]

-

ChemBK. 3-Aminobenzaldehyde ethylene acetal. [Link]

-

PHYWE Systeme GmbH & Co. KG. Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. [Link]

-

PHYWE. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]

-

ResearchGate. Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. [Link]

-

Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. [Link]

Sources

solubility of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline in common organic solvents

An In-depth Technical Guide to the Solubility of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles, predictive insights based on its structural motifs, and detailed experimental protocols to empower researchers to determine its solubility in common organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical process design and pharmaceutical development.[1][2] For a compound like this compound, which serves as a versatile building block in organic synthesis, understanding its solubility profile is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction rates, yields, and purity by ensuring all reactants are in the same phase.

-

Crystallization and Purification: The choice of solvent system is crucial for obtaining the desired crystalline form (polymorph) and for efficiently removing impurities.

-

Formulation Development: For drug development applications, the solubility of an API in various excipients and solvent systems dictates its potential for different dosage forms (e.g., oral, injectable).

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.

This guide will delve into the predicted solubility of this compound based on its molecular structure and provide a robust experimental framework for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound contains several key functional groups that dictate its solubility behavior:

-

Aniline Moiety: The aromatic amine group (-NH₂) is polar and capable of acting as a hydrogen bond donor. Aromatic amines are generally soluble in many organic solvents.[3] The presence of the basic nitrogen atom also allows for dissolution in acidic aqueous solutions through salt formation.[4][5]

-

Dioxane Ring: The 1,3-dioxane ring is a cyclic ether. The oxygen atoms are polar and can act as hydrogen bond acceptors.

-

Dimethyl Groups: The two methyl groups on the dioxane ring are nonpolar and contribute to the lipophilicity of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

Based on this structure, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and ether functionalities of the solute. |

| Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, THF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the N-H bonds of the aniline group. Their overall polarity is compatible with the polar functionalities of the solute. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Low to Moderate | The nonpolar aromatic ring and dimethyl groups will have favorable interactions with these solvents, but the polar amine and ether groups will limit overall solubility. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents have a moderate polarity and can effectively solvate the entire molecule. Chloroform, in particular, can act as a weak hydrogen bond donor. |

It is important to note that while predictive models and qualitative assessments are useful, empirical determination is necessary for accurate quantitative data.[6][7][8]

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for determining the solubility of this compound using the isothermal saturation method. This method is widely accepted and provides reliable equilibrium solubility data.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The process of determining solubility can be visualized as a logical sequence of steps, from preparation to final analysis.

Caption: Workflow for Isothermal Solubility Determination.